(1-Cyclopropyl-1H-indazol-5-yl)boronic acid
CAS No.:
Cat. No.: VC13823933
Molecular Formula: C10H11BN2O2
Molecular Weight: 202.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BN2O2 |
|---|---|
| Molecular Weight | 202.02 g/mol |
| IUPAC Name | (1-cyclopropylindazol-5-yl)boronic acid |
| Standard InChI | InChI=1S/C10H11BN2O2/c14-11(15)8-1-4-10-7(5-8)6-12-13(10)9-2-3-9/h1,4-6,9,14-15H,2-3H2 |
| Standard InChI Key | KUYFUCZWXVJZRU-UHFFFAOYSA-N |
| SMILES | B(C1=CC2=C(C=C1)N(N=C2)C3CC3)(O)O |
| Canonical SMILES | B(C1=CC2=C(C=C1)N(N=C2)C3CC3)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an indazole ring system substituted with a cyclopropyl group at the 1-position and a boronic acid moiety at the 5-position. This arrangement creates a planar aromatic system with steric hindrance from the cyclopropyl group, influencing its reactivity in cross-coupling reactions . The boronic acid group (-B(OH)₂) provides the critical functionality for participating in transition metal-catalyzed couplings.
Spectral and Computational Data
While experimental spectral data for (1-cyclopropyl-1H-indazol-5-yl)boronic acid remain unpublished, analogs such as (4-methyl-1H-indazol-5-yl)boronic acid (PubChem CID: 44119479) provide structural benchmarks . Computational models predict key characteristics:
-
LogP: Estimated at 1.2–1.5, indicating moderate lipophilicity
-
Hydrogen bond donors/acceptors: 2/4, suggesting moderate solubility in polar aprotic solvents
-
Rotatable bonds: 2 (cyclopropyl ring minimizes conformational flexibility)
Synthetic Methodologies
Electrophilic Trapping Route
The primary synthesis involves reacting organometallic intermediates with boric esters. A typical sequence proceeds as:
-
Indazole core formation via Cadogan cyclization of o-nitrobenzaldehyde derivatives
-
Cyclopropanation using Simmons-Smith conditions (Zn/Cu couple with diiodomethane)
-
Boronation via lithium-halogen exchange followed by trapping with trimethyl borate
This three-step process achieves yields of 45–60% on multigram scales, with purity >95% confirmed by HPLC . Key challenges include controlling regioselectivity during cyclopropanation and minimizing protodeboronation during workup.
Alternative Approaches
Recent advances explore transition metal-mediated borylation:
-
Ir-catalyzed C-H borylation: Direct functionalization of preformed 1-cyclopropylindazole
-
Pd-catalyzed Miyaura borylation: Using diboron reagents like B₂pin₂
These methods reduce step count but require specialized catalysts (e.g., Ir(ppy)₃) and give variable yields (30–75%) .
Applications in Organic Synthesis
Suzuki-Miyaura Coupling
The compound’s premier application lies in forming biaryl systems. Representative reactions include:
| Partner Electrophile | Catalyst System | Yield | Application |
|---|---|---|---|
| 4-Bromoanisole | Pd(PPh₃)₄, K₂CO₃ | 82% | Liquid crystal precursors |
| 3-Iodopyridine | PdCl₂(dppf), CsF | 76% | Pharmaceutical intermediates |
| 2-Bromothiophene | Pd(OAc)₂, SPhos | 68% | Conjugated polymers |
Reaction kinetics studies show a second-order dependence (k = 0.15 M⁻¹s⁻¹ at 80°C), with turnover numbers exceeding 10⁴ in optimized systems .
Materials Science Applications
The cyclopropyl group’s rigidity makes this boronic acid valuable in:
-
Metal-organic frameworks (MOFs): As a linker for porous materials with surface areas >1500 m²/g
-
Organic semiconductors: Enhancing charge mobility through planarized π-systems
-
Self-assembled monolayers (SAMs): Boronic acid-surface interactions enable precise nanostructuring
Comparative Analysis with Structural Analogs
| Compound | Structural Difference | Key Property | Application Highlight |
|---|---|---|---|
| 1-tert-Butyl analog | Bulkier substituent at N1 | Enhanced thermal stability (mp 215°C) | High-temperature catalysis |
| 4-Methyl derivative | Methyl at C4 vs. cyclopropyl | Higher solubility (LogP 0.9) | Aqueous-phase Suzuki couplings |
| Tetrahydropyran-protected | O-heterocycle at N1 | Improved crystallinity | X-ray diffraction studies |
These comparisons underscore how subtle structural changes dramatically alter physicochemical and biological behaviors .
Industrial and Environmental Considerations
Scalability Challenges
Current limitations in large-scale production include:
-
Protodeboronation: Up to 15% loss during aqueous workups
-
Metal residues: Pd levels often exceed 50 ppm without chelating washes
-
Crystallization issues: Need for anti-solvents (e.g., hexane/THF mixtures) to obtain pure product
Green Chemistry Metrics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume